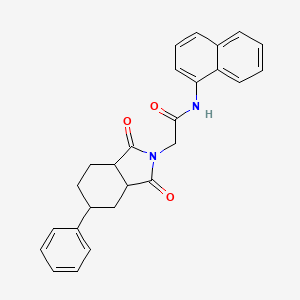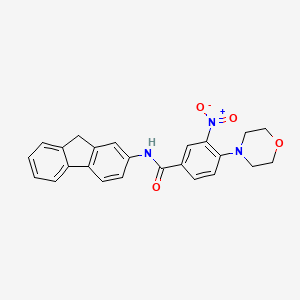
N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide
Overview
Description
N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide, also known as FMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMB is a small molecule that can be synthesized using different methods, and its mechanism of action is still being studied. In
Mechanism of Action
The mechanism of action of N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide is still being studied. However, studies have shown that N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide can inhibit the activity of various enzymes and proteins that are involved in cancer cell growth, inflammation, and bacterial growth. N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide can also induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide can induce apoptosis and cell cycle arrest. In animal models, N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide can reduce inflammation and inhibit bacterial growth. However, the exact biochemical and physiological effects of N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide are still being studied.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide in lab experiments is its high yield and purity. N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide can be synthesized using different methods, and the yield is typically high. Additionally, N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have potential applications in various fields, making it a versatile compound for scientific research. However, one of the limitations of using N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide in lab experiments is its potential toxicity. Studies have shown that N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide can induce apoptosis in cancer cells, but it can also induce apoptosis in normal cells at high concentrations.
Future Directions
There are several future directions for N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide research. One of the future directions is to study the mechanism of action of N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide in more detail. Understanding the mechanism of action can provide insights into how N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide can be used to treat cancer, inflammation, and bacterial infections. Another future direction is to study the potential side effects of N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide in more detail. Understanding the potential side effects can help researchers determine the optimal dosage and administration of N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide. Additionally, future research can focus on developing new methods for synthesizing N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide and improving its yield and purity. Finally, future research can focus on developing N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide derivatives with improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide can be synthesized using different methods, and its mechanism of action is still being studied. N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have potential applications in cancer research, inflammation, and bacterial infections. However, the exact biochemical and physiological effects of N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide are still being studied. While N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide has several advantages for lab experiments, it also has potential limitations, including toxicity at high concentrations. Future research can focus on studying the mechanism of action of N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide, developing new methods for synthesizing N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide, and developing N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide derivatives with improved efficacy and reduced toxicity.
Scientific Research Applications
N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising applications of N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide is in cancer research. Studies have shown that N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide has also been studied for its potential use as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, N-9H-fluoren-2-yl-4-(4-morpholinyl)-3-nitrobenzamide has been studied for its potential use as an antibacterial agent. It can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-(9H-fluoren-2-yl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-24(17-5-8-22(23(15-17)27(29)30)26-9-11-31-12-10-26)25-19-6-7-21-18(14-19)13-16-3-1-2-4-20(16)21/h1-8,14-15H,9-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTUWXJMCJTPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9H-fluoren-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]benzamide](/img/structure/B4177274.png)
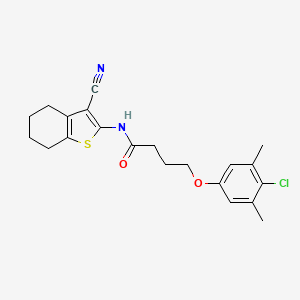
![N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4177297.png)
![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',4'-dihydro-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrole]-3-carboxylate](/img/structure/B4177304.png)
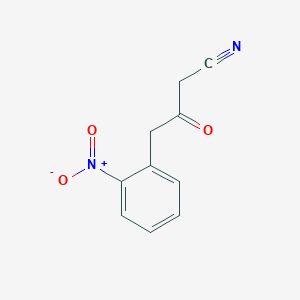
![7-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177311.png)
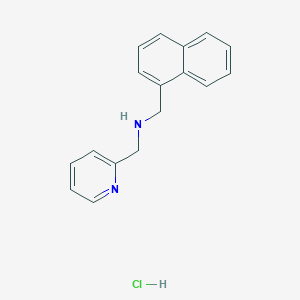
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B4177328.png)
![ethyl 7-(3-bromo-4,5-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4177329.png)
![N-{1-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4177335.png)
![N-{1-[4-allyl-5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methoxybenzamide](/img/structure/B4177347.png)
![7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4177364.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide](/img/structure/B4177383.png)
